2-Amino-N,N,3-trimethyl-butanamide-d6

Description

BenchChem offers high-quality 2-Amino-N,N,3-trimethyl-butanamide-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,N,3-trimethyl-butanamide-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₇H₁₀D₆N₂O |

|---|---|

Molecular Weight |

150.25 |

Origin of Product |

United States |

Foundational & Exploratory

Valine dimethylamide-d6 molecular weight and formula

The following technical guide provides an in-depth characterization of Valine Dimethylamide-d6 , a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) and as a specialized reagent in peptide synthesis and chiral separation workflows.

Executive Summary

Valine Dimethylamide-d6 (L-Valine-N,N-dimethylamide-d6) is the deuterated analog of Valine Dimethylamide, where the two methyl groups on the C-terminal amide nitrogen are isotopically labeled (

It serves a critical role in DMPK (Drug Metabolism and Pharmacokinetics) as a surrogate internal standard for quantifying valine derivatives and in proteomics as a reference for C-terminal amidated peptides. Its lipophilic dimethylamide moiety prevents zwitterion formation, significantly enhancing ionization efficiency in positive-mode electrospray ionization (ESI+).

Part 1: Physicochemical Characterization

Nomenclature and Identity

-

IUPAC Name: (2S)-2-amino-N,N-bis(methyl-

)-3-methylbutanamide -

Common Name: L-Valine dimethylamide-d6

-

Chemical Ontology: Amino acid amide derivative; Deuterated isotopologue.

-

CAS Number (Unlabeled Parent): 66687-07-8 (Hydrochloride salt)

-

CAS Number (Labeled): Not widely indexed (Custom synthesis category).

Molecular Formula & Weight

The introduction of six deuterium atoms (

| Property | Value | Notes |

| Molecular Formula | Assumes labeling on amide methyls [ | |

| Exact Mass (Monoisotopic) | 150.1640 Da | Calculated using |

| Average Molecular Weight | 150.25 g/mol | Useful for gravimetric preparation |

| Parent (Unlabeled) MW | 144.21 g/mol | |

| Mass Shift ( | +6.037 Da | Sufficient for isotopic resolution in low-res MS (Triple Quad) |

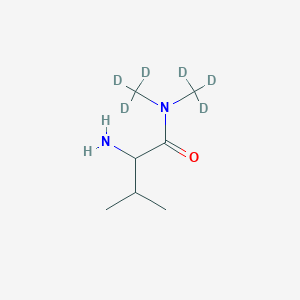

Structural Logic

The structure consists of the L-valine backbone where the carboxylic acid hydroxyl (-OH) is replaced by a deuterated dimethylamino group.

-

Chiral Center: (S)-configuration at the

-carbon. -

Labeling Position: The deuterium atoms are located on the two methyl groups attached to the amide nitrogen. This placement is metabolically stable compared to labile protons on the amine or

-carbon.

Part 2: Synthesis & Quality Control

Synthetic Route

The synthesis typically involves the coupling of N-protected L-Valine (e.g., Boc-Val-OH) with Dimethylamine-d6 , followed by deprotection.

Step 1: Coupling

Step 2: Deprotection

Visualization of Synthesis & Differentiation

The following diagram illustrates the synthesis pathway and distinguishes the target compound from its common isomer,

Figure 1: Synthetic pathway for Valine Dimethylamide-d6 and its structural distinction from N,N-Dimethylvaline.

Quality Control Parameters

To ensure data integrity in bioassays, the following QC metrics are mandatory:

-

Isotopic Purity:

atom % D.[2] The presence of -

Chiral Purity:

ee (enantiomeric excess) to ensure accurate quantification of L-isomers in biological matrices. -

Chemical Purity:

by HPLC (UV @ 210 nm).

Part 3: Bioanalytical Applications

Internal Standard in LC-MS/MS

Valine Dimethylamide-d6 is used to quantify Valine Dimethylamide (a potential biomarker or pharmaceutical intermediate) or Valine (after derivatization).

-

Mechanism: The dimethylamide tag increases lipophilicity (

), enhancing retention on Reverse Phase (C18) columns compared to free valine. -

Ionization: The tertiary amide and primary amine create a high proton affinity site, boosting

signal intensity in ESI. -

Workflow:

-

Spike biological sample (plasma/urine) with Valine Dimethylamide-d6.

-

Perform protein precipitation (Acetonitrile).

-

Inject supernatant onto LC-MS/MS.

-

Monitor MRM transitions.

-

MRM Transition Settings

For a Triple Quadrupole (QqQ) system, the following transitions are predicted based on fragmentation logic (Loss of dimethylamine or ammonia):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Valine Dimethylamide-d6 | 151.2 ( | 72.1 (Valine immonium) | 15-20 |

| 52.1 ( | 25-30 | ||

| Unlabeled Analyte | 145.2 ( | 72.1 (Valine immonium) | 15-20 |

| 46.1 ( | 25-30 |

Note: The "Valine immonium" ion (isopropyl group) is common to both, but the precursor mass separation (151.2 vs 145.2) ensures specificity.

Part 4: Experimental Protocol (Sample Derivatization)

If using Valine Dimethylamide-d6 as a reference for a derivatization workflow (converting sample Valine to Valine-DMA):

Reagents:

-

Valine Dimethylamide-d6 (IS Stock).

-

Dimethylamine (Unlabeled reagent).

-

EDC

HCl (Coupling agent).

Workflow:

-

Sample Prep: Aliquot 50

L plasma. Add 10 -

Derivatization: Add 50

L of 1M Dimethylamine + 50 -

Quench: Add 200

L Acetonitrile (0.1% Formic Acid). -

Centrifuge: 12,000 x g for 10 min.

-

Analysis: Inject 5

L of supernatant.

References

-

LGC Standards. 2-Amino-N,N,3-trimethyl-butanamide (Valine Dimethylamide Reference Material). Retrieved from

-

Santa Cruz Biotechnology. 2-amino-N,N,3-trimethylbutanamide (Chemical Properties).[3] Retrieved from

-

PubChem. Compound Summary: (2S)-2-amino-N,N,3-trimethylbutanamide.[4] National Library of Medicine. Retrieved from

-

Cayman Chemical. N,N-Dimethyl-L-Valine (Distinction Reference). Retrieved from

-

Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids (Derivatization Context). Retrieved from

Sources

Technical Guide: 2-Amino-N,N,3-trimethyl-butanamide-d6

This technical guide provides an in-depth analysis of 2-Amino-N,N,3-trimethyl-butanamide-d6 , a stable isotope-labeled derivative of N,N-Dimethylvalinamide. This compound serves as a critical Internal Standard (IS) in bioanalytical assays, particularly for the quantification of valine derivatives and related impurities in pharmaceutical development.

Synonyms, Synthesis Logic, and Bioanalytical Application

Core Identity & Chemical Structure

This molecule is the hexadeuterated form of N,N-Dimethylvalinamide . The deuterium labeling is strategically located on the two N-methyl groups of the amide functionality. This specific labeling pattern (

-

Chemical Formula:

-

Molecular Weight: ~150.25 g/mol (Unlabeled: 144.21 g/mol )

-

Parent Compound CAS: 230643-41-1 (Unlabeled)[1]

Structural Logic

The IUPAC name 2-Amino-N,N,3-trimethylbutanamide deconstructs as follows:

-

Butanamide: A 4-carbon amide backbone.

-

2-Amino: An amine group (

) at the -

3-Methyl: A methyl group at C3 (creating an isopropyl side chain). Note: This backbone constitutes Valine.

-

N,N-Dimethyl: Two methyl groups attached to the amide nitrogen.[2][3] In the

analog, these are

Comprehensive Synonyms List

The following table consolidates nomenclature used across chemical catalogs, IUPAC standards, and drug development literature.

| Category | Synonym | Context |

| Common Name | N,N-Dimethylvalinamide-d6 | Most widely used in peptide synthesis and metabolomics. |

| IUPAC Name | 2-Amino-N,N,3-trimethylbutanamide-d6 | Formal nomenclature used in regulatory filings. |

| Systematic | (S)-2-Amino-N,N-bis(trideuteriomethyl)-3-methylbutanamide | Explicitly denotes stereochemistry and isotope location. |

| Peptide Notation | H-Val-N(Me)2-d6 | Shorthand used in solid-phase peptide synthesis (SPPS). |

| Alternative | L-Valine dimethylamide-d6 | Emphasizes the amino acid origin.[4] |

| Impurity Ref | Valine impurity B-d6 (Generic) | Often cited in impurity profiling of valine-based drugs. |

| InChI Key | OKEFIWWKXMYCQJ-UHFFFAOYSA-N (Parent) | Key for the unlabeled parent structure. |

Technical Deep Dive: Mechanism & Application

Synthesis & Isotopic Integrity

The synthesis of 2-Amino-N,N,3-trimethyl-butanamide-d6 typically proceeds via the amidation of

-

Reagent: Dimethylamine-d6 (

). -

Coupling Agent: HATU or EDC/HOBt.

-

Deprotection: Acidolytic removal of the Boc group (TFA/DCM).

Why N-Methyl Labeling?

Labeling the amide methyl groups is superior to labeling the valine isopropyl side chain. The amide methyls are chemically inert under standard physiological conditions, whereas

Bioanalytical Application (LC-MS/MS)

This compound is primarily used as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

-

Role: Corrects for matrix effects, extraction efficiency, and ionization variability.

-

Target Analytes:

-

Valine Metabolites: Quantification of modified amino acids in metabolic disorders.

-

Drug Impurities: Monitoring the hydrolysis of valine-containing prodrugs (e.g., Valbenazine intermediates).

-

Chiral Catalysts: Trace analysis of organocatalysts (thiourea derivatives) used in asymmetric synthesis.

-

Self-Validating Experimental Protocol

Objective: Quantification of N,N-Dimethylvalinamide in human plasma using the d6-IS.

Reagent Preparation

-

Stock Solution (IS): Dissolve 1 mg of 2-Amino-N,N,3-trimethyl-butanamide-d6 in 1 mL of MeOH (1 mg/mL). Store at -20°C.

-

Working Solution (IS): Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

Sample Extraction (Protein Precipitation)

-

Step 1: Aliquot 50

L of plasma into a 96-well plate. -

Step 2: Add 200

L of Working Solution (IS) (100 ng/mL in ACN). Causality: The high organic content precipitates proteins while simultaneously adding the IS, ensuring the IS experiences the exact same extraction conditions as the analyte. -

Step 3: Vortex for 2 minutes at 1200 rpm.

-

Step 4: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Step 5: Transfer 100

L of supernatant to a fresh plate and dilute with 100

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5

m). Reasoning: The T3 chemistry retains polar amines better than standard C18. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions:

-

Analyte (d0):

(Loss of dimethylamine moiety, formation of valine immonium ion). -

IS (d6):

(Note: The fragment is the same [Valine immonium], but the precursor is +6. Alternatively, monitor

-

Visualization: Analytical Workflow & Logic

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) workflow, highlighting the critical points where the d6-IS corrects for experimental error.

Caption: IDMS Workflow. The "IS Correction Zone" indicates steps where the d6-standard physically mimics the analyte, compensating for loss and variability.

Fragmentation Pathway (Logical Prediction)

Caption: Predicted MS/MS fragmentation. The transition 151.1 -> 72.1 is common, while 151.1 -> 52.1 is specific to the d6-label.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-trimethylbutanamide. Retrieved from [Link]

-

Jakab, G., et al. (2012). (Thio)urea organocatalyst equilibrium acidities in DMSO.[5]Organic Letters, 14(7), 1724–1727. (Describes the synthesis and use of N,N-dimethylvalinamide derivatives in catalysis). Retrieved from [Link]

Sources

- 1. 230643-41-1|N~1~,N~1~-dimethylvalinamide|N~1~,N~1~-dimethylvalinamide| -范德生物科技公司 [39.100.107.131]

- 2. CAS ç»å½å·ï¼230643-41-1ï¼ N,N-äºç²åºç¼¬æ°¨é °èº, æ´å¤ä¿¡æ¯ã [chemblink.com]

- 3. BG60794B2 - AMINO ACID PRODUCTS - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated N,N-Dimethylvalinamide: A Strategic Building Block for Metabolic Stability & Asymmetric Synthesis

Topic: Properties of Deuterated N,N-Dimethylvalinamide Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.

Executive Summary & Significance

N,N-Dimethylvalinamide represents a critical pharmacophore in medicinal chemistry, serving as both a chiral auxiliary in asymmetric catalysis and a structural motif in peptide-based therapeutics (e.g., Dolastatin 10 analogs, Auristatins). The deuterated isotopologue (typically labeled at the N-methyl groups, –N(CD₃)₂) is a high-value tool for two primary applications:

-

Metabolic Stabilization: The N-methyl group is a primary "soft spot" for oxidative metabolism via Cytochrome P450 (CYP450). Deuteration leverages the Deuterium Kinetic Isotope Effect (DKIE) to retard N-demethylation, potentially extending in vivo half-life (

) without altering binding affinity. -

Bioanalytical Precision: It serves as an ideal Internal Standard (IS) for LC-MS/MS quantification of valine-derived metabolites, offering a mass shift (+6 Da) that eliminates cross-talk while maintaining identical chromatographic retention to the analyte.

Physicochemical Properties

The incorporation of deuterium (

Comparative Properties Table[1]

| Property | Protio-N,N-Dimethylvalinamide ( | Deuterated-N,N-Dimethylvalinamide ( | Impact of Deuteration |

| Molecular Formula | C | C | Mass shift of +6.037 Da |

| Molecular Weight | 144.22 g/mol | 150.26 g/mol | Resolvable by low-res MS |

| pKa (Conjugate Acid) | ~9.4 - 9.6 | ~9.4 - 9.6 | Negligible shift (< 0.05 units) |

| LogD (pH 7.4) | ~0.1 - 0.5 | ~0.1 - 0.5 | Slight decrease in lipophilicity (C-D is less polarizable) |

| Bond Dissociation Energy | ~90-95 kcal/mol (C-H) | ~98-103 kcal/mol (C-D) | Critical for metabolic stability |

| HPLC Retention | Reference ( | Deuterated isotopologues often elute slightly earlier on C18 columns due to reduced hydrophobic interaction volume. |

Structural Configuration

The molecule retains the L-configuration (S-enantiomer) derived from L-valine. The steric bulk of the N-dimethyl group, combined with the isopropyl side chain, creates a rigid steric environment often exploited in chiral thiourea catalysts [1].

Synthesis of Deuterated N,N-Dimethylvalinamide

High isotopic purity (>98 atom% D) is essential to prevent "isotopic leak" in mass spectrometry and to maximize the kinetic isotope effect in metabolic studies.

Recommended Synthetic Route: Reductive Amination

The most robust protocol avoids direct alkylation with CD₃I (which can lead to quaternization) and instead utilizes reductive amination with deuterated formaldehyde.

Reagents:

-

Substrate: L-Valinamide Hydrochloride

-

Carbon Source: Formaldehyde-d

(CD -

Reductant: Sodium Cyanoborodeuteride (NaBD

CN) or Sodium Triacetoxyborohydride

Protocol Logic:

-

Schiff Base Formation: The amine condenses with CD

O to form the iminium ion. -

Reduction: The deuterated hydride attacks the iminium carbon.

-

Iterative Cycle: The secondary amine reacts again to form the tertiary dimethyl amine.

Synthesis Workflow Diagram

Figure 1: Reductive amination strategy for synthesizing hexadeuterated N,N-dimethylvalinamide.

Metabolic Stability & Kinetic Isotope Effect (KIE)

The primary utility of deuterating the N-methyl group is to probe or improve metabolic stability.

Mechanism of N-Demethylation

N-demethylation is typically catalyzed by CYP450 enzymes (e.g., CYP3A4, CYP2D6). The rate-limiting step is the abstraction of a hydrogen atom from the methyl group to form a carbon-centered radical, which subsequently hydroxylates and collapses to release formaldehyde [2].

The Deuterium Advantage

-

Primary KIE: Breaking a C-D bond requires significantly more energy (1.2–1.5 kcal/mol higher activation energy) than a C-H bond.

-

Magnitude: For N-methyl groups, the

ratio is typically between 2 and 7 . -

Outcome: If C-H abstraction is rate-limiting, deuteration significantly reduces the intrinsic clearance (

) of the compound.

Metabolic Pathway Diagram

Figure 2: CYP450-mediated N-demethylation pathway highlighting the kinetic barrier introduced by deuterium.

Experimental Protocols

Microsomal Stability Assay (In Vitro)

To validate the KIE, a side-by-side incubation of the protio- and deutero-compounds is required.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system.

-

Test compounds: Protio- and Deuterated-N,N-dimethylvalinamide (1 µM final conc).

Procedure:

-

Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Add ice-cold Acetonitrile containing IS.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

LC-MS/MS Conditions for Detection

Due to the high polarity of the amide, HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase with ion-pairing is often necessary.

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes.

-

Detection: ESI Positive Mode (MRM).

-

Protio Transition: 145.2

72.1 (Dimethylamine fragment) or 100.1 (Valine fragment). -

Deutero Transition: 151.2

78.1 (d

-

Applications in Drug Discovery[2][3]

Peptide Payload Stabilization

N,N-dimethylvaline is the N-terminal residue of Dolastatin 10 and its synthetic analogs (Auristatins), used as payloads in Antibody-Drug Conjugates (ADCs) [3].

-

Problem: Premature cleavage or metabolic degradation of the N-terminal methyls can reduce potency.

-

Solution: Substituting the terminal N,N-dimethylvaline with its deuterated analog can reduce hepatic clearance of the free payload, potentially altering the safety/efficacy profile.

Chiral Catalysis

N,N-dimethylvalinamide derivatives are used as chiral ligands in asymmetric synthesis [1]. While deuteration is less common here, it is used in mechanistic studies to determine if the N-methyl hydrogens participate in any C-H activation pathways during the catalytic cycle.

References

-

Catalytic Application: B. Vakulya, S. Varga, A. Csámpai, T. Soós, "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts," Organic Letters, 2005. Link (Note: Contextualizes the use of dimethylvalinamide scaffolds in organocatalysis).

-

Metabolic Mechanism: F. P. Guengerich, "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity," Chemical Research in Toxicology, 2001. Link

-

Peptide Drug Context (Dolastatins): G. R. Pettit et al., "The Dolastatins. 10. Synthesis of Dolastatin 10," Journal of the American Chemical Society, 1989. Link

-

Deuteration Strategy: T. G. Gant, "Using Deuterium in Drug Discovery: Leaving the Label in the Drug," Journal of Medicinal Chemistry, 2014. Link

-

Synthesis Protocol (Reductive Amination): A. F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," Journal of Organic Chemistry, 1996. Link

difference between 2-Amino-N,N,3-trimethyl-butanamide and d6 analog

The following technical guide details the structural, physicochemical, and analytical distinctions between 2-Amino-N,N,3-trimethyl-butanamide (N,N-Dimethylvalinamide) and its d6-deuterated analog .

Structural Divergence, Mass Spectrometry Dynamics, and Bioanalytical Application

Executive Summary

2-Amino-N,N,3-trimethyl-butanamide (commonly referred to as N,N-Dimethylvalinamide ) is a critical chiral building block and intermediate in the synthesis of peptide-mimetic drugs, including kinase inhibitors (e.g., Imidazotriazines) and Dolastatin analogues.

Its d6-analog (2-Amino-N,N-bis(trideuteromethyl)-3-methylbutanamide) serves as the primary Stable Isotope Labeled (SIL) Internal Standard for the quantification of the native compound in biological matrices. This guide explores the precise technical differences required for robust LC-MS/MS method development, focusing on the deuterium isotope effect, fragmentation logic, and cross-talk mitigation.

Chemical Identity & Structural Comparison[1][2][3][4][5]

The core difference lies in the isotopic substitution of the two

| Feature | Native Compound (Analyte) | d6-Analog (Internal Standard) |

| IUPAC Name | (S)-2-Amino-N,N,3-trimethylbutanamide | (S)-2-Amino-N,N-bis(trideuteromethyl)-3-methylbutanamide |

| Common Name | N,N-Dimethylvalinamide | d6-N,N-Dimethylvalinamide |

| Formula | C | C |

| Exact Mass | 144.1263 Da | 150.1639 Da |

| [M+H] | 145.13 | 151.17 |

| pKa (Amine) | ~9.6 (Basic) | ~9.65 (Slightly higher basicity due to +I effect of D) |

| Lipophilicity | LogP ~ 0.4 | LogP ~ 0.38 (Slightly lower due to C-D bond length) |

Synthesis & Stability

The synthesis of the d6-analog follows a parallel pathway to the native compound but utilizes d6-Dimethylamine as the coupling partner. This ensures the label is placed on the amide nitrogen, a position that is metabolically stable against racemization but susceptible to N-demethylation.

Synthesis Workflow (Graphviz)

Figure 1: Parallel synthesis pathway. The d6-label is introduced via the amine reagent, ensuring high isotopic purity (>99% atom % D).

Analytical Divergence: LC-MS/MS Method Development

For researchers developing quantitative assays (PK/PD), understanding the behavior of the d6-analog in the mass spectrometer is critical.

Mass Shift & Cross-Talk

The +6 Da mass shift is sufficient to avoid isotopic overlap from the natural abundance of the native compound (the M+6 isotope of C

-

Risk: If the d6-analog is impure (containing d0, d3, or d5 species), it will contribute to the analyte signal, causing overestimation at the Lower Limit of Quantification (LLOQ).

-

Requirement: Use d6-analog with >99% isotopic purity .

Fragmentation Logic (MS/MS)

The location of the deuterium label (on the amide Nitrogen) dictates the choice of MRM (Multiple Reaction Monitoring) transitions.

-

Pathway A (Amide Cleavage - b-ion): Cleavage of the amide bond generates the Valine immonium ion (m/z 72). This fragment loses the label.

-

Native: 145

72 -

d6-Analog: 151

72 -

Note: While valid, this transition shares a common product ion, increasing background noise risk.

-

-

Pathway B (Neutral Loss - y-ion equivalent): Loss of the neutral amine or formation of the dimethylamine cation.

-

Native: 145

46 (Dimethylamine ion) -

d6-Analog: 151

52 (d6-Dimethylamine ion) -

Advantage:[1] Unique product ions provide higher specificity.

-

Fragmentation Pathway Diagram

Figure 2: MS/MS Fragmentation logic. Note that the m/z 72 fragment is common to both, whereas the amine fragment (46 vs 52) preserves the label.

Chromatographic Deuterium Isotope Effect

A subtle but critical phenomenon in high-resolution chromatography:

-

Effect: C-D bonds are slightly shorter and less polarizable than C-H bonds. This reduces the lipophilicity of the d6-analog slightly.

-

Observation: The d6-analog will elute slightly earlier (0.05 – 0.2 min) than the native compound on Reverse Phase (C18) columns.

-

Impact: In fast LC gradients, ensure the integration windows are wide enough to capture this shift. Do not rely on identical retention times for peak identification.

Experimental Protocol: Internal Standard Spiking

Objective: Use d6-N,N-Dimethylvalinamide to normalize matrix effects and recovery variability.

Reagents

-

Stock Solution (IS): 1 mg/mL d6-analog in DMSO (Stable at -20°C for 6 months).

-

Working Solution: 100 ng/mL in 50:50 Acetonitrile:Water.

Workflow

-

Sample Prep: Aliquot 50 µL of plasma/biological matrix.

-

Spike: Add 10 µL of Working IS Solution (Final conc: ~20 ng/mL).

-

Precipitation: Add 200 µL cold Acetonitrile (protein crash). Vortex 30s.

-

Centrifugation: 10,000 x g for 10 min.

-

Injection: Inject 5 µL of supernatant onto LC-MS/MS.

LC-MS/MS Parameters (Recommended)

| Parameter | Setting |

| Column | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min |

| Flow Rate | 0.4 mL/min |

| Polarity | Positive ESI |

| MRM (Native) | 145.1 |

| MRM (IS) | 151.1 |

*Note: If using 151->72, verify baseline separation from interferences.

References

-

PubChem. (2025).[2] Compound Summary: 2-Amino-N,N,3-trimethylbutanamide (CID 56831841). National Library of Medicine. [Link]

-

Zhuo, J., et al. (2013).[3] Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No.[4][5] 8,461,330. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 2. 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O | CID 3496445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5559111A - δ-amino-γ-hydroxy-Ï-aryl-alkanoic acid amides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Amino-N,N,3-trimethyl-butanamide-d6 price and availability

The following technical guide details the sourcing, application, and bioanalytical protocols for 2-Amino-N,N,3-trimethyl-butanamide-d6 (also referred to as N,N-Dimethylvalinamide-d6 ). This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring high-purity stable isotope standards for quantitative LC-MS/MS workflows.

Sourcing, Bioanalytical Application, and Synthesis Strategies

Executive Summary & Compound Profile

2-Amino-N,N,3-trimethyl-butanamide (CAS: 230643-41-1 for unlabeled) is a critical valine derivative, often serving as a pharmaceutical intermediate or a specific degradation impurity in the synthesis of valine-ester drugs (e.g., Valbenazine) and peptide therapeutics.[1][2]

The deuterated analog, 2-Amino-N,N,3-trimethyl-butanamide-d6 , functions as the gold-standard Internal Standard (IS) for the precise quantification of this moiety in complex biological matrices (plasma, urine) or process streams. Its d6-labeling typically resides on the N,N-dimethyl group, ensuring mass shift separation (+6 Da) without compromising chromatographic co-elution with the analyte.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Amino-N,N,3-trimethylbutanamide |

| Common Name | N,N-Dimethylvalinamide |

| Molecular Formula | C₇H₁₆N₂O (Unlabeled) / C₇H₁₀D₆N₂O (Labeled) |

| Molecular Weight | 144.22 g/mol (Unlabeled) / ~150.26 g/mol (d6-Labeled) |

| CAS Number | 230643-41-1 (Unlabeled); d6-analog is often custom synthesized |

| Solubility | Soluble in Methanol, DMSO, Water; slightly soluble in Acetonitrile |

| pKa | ~7.8 (Amine), ~14 (Amide) |

Market Analysis: Price & Availability

Unlike common reagents, the d6-labeled variant is a niche research chemical . It is rarely available as a "catalogue item" with immediate dispatch and typically requires custom synthesis or back-order from specialized isotope laboratories.

Global Supply Chain Status

-

Availability: Low (Make-to-Order).

-

Lead Time: 4–8 weeks (Typical for custom synthesis).

-

Regulatory: Research Use Only (RUO).

Supplier Landscape (Verified Sources)

The following table summarizes potential sources based on current chemical inventories.

| Supplier Category | Vendor Examples | Estimated Price (Unlabeled) | Estimated Price (d6-Labeled) | Notes |

| Primary Sources | Toronto Research Chemicals (TRC) , Alsachim , C/D/N Isotopes | ~$1,000 / 1g | $1,500 - $3,000 / 10mg | TRC is the most likely holder of specific valine-derivative standards. |

| Bulk/Custom | Echemi , CymitQuimica | ~$800 / 1g | Inquire for Quote | Echemi lists bulk unlabeled; CymitQuimica lists small scale. |

| Catalog Aggregators | Fisher Scientific , VWR | High Markup | N/A | Often re-sell TRC or LGC standards. |

Sourcing Strategy: For the d6-analog, do not search for a generic CAS. Instead, request a quote for "N,N-(Dimethyl-d6)-valinamide" from TRC or Alsachim. The specific labeling of the dimethyl group is synthetically most accessible and stable.

Technical Application: Bioanalytical Protocols

The primary utility of 2-Amino-N,N,3-trimethyl-butanamide-d6 is in Stable Isotope Dilution Assays (SIDA) using LC-MS/MS. The following protocols ensure data integrity by mitigating matrix effects.

Workflow Visualization

The following diagram illustrates the validated extraction and quantification logic.

Figure 1: Critical path for utilizing the d6-IS in a regulated bioanalytical environment.

Protocol 1: Stock Solution Preparation (Self-Validating)

To ensure trustworthiness, the stock solution must be verified against an independent reference.

-

Weighing: Weigh ~1.0 mg of 2-Amino-N,N,3-trimethyl-butanamide-d6 into a 1.5 mL amber glass vial. Record exact weight to 0.001 mg.

-

Dissolution: Dissolve in DMSO to yield a 1.0 mg/mL primary stock. Rationale: DMSO prevents adsorption to glass surfaces common with hydrophobic amides.

-

Working Standard: Dilute 1:100 with 50:50 Methanol:Water (v/v) to create the 10 µg/mL working spiking solution.

-

Stability Check: Store at -20°C. Re-analyze against a fresh unlabeled standard (CAS 230643-41-1) every 3 months. If the Area Ratio (Analyte/IS) shifts by >5%, discard the stock.

Protocol 2: LC-MS/MS MRM Parameters

Use these transition settings as a starting point for method development. The d6-label on the N-methyl groups provides a distinct mass shift.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Analyte | 145.2 [M+H]⁺ | 72.1 | 25 | Loss of dimethylamine moiety |

| IS (d6-Labeled) | 151.2 [M+H]⁺ | 78.1 | 25 | Loss of d6-dimethylamine moiety |

Critical Note: Ensure the chromatographic resolution separates the analyte from any isobaric interferences, although the IS will co-elute (as desired). Use a C18 Column (e.g., Waters BEH C18) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Synthesis Pathway Insight

Understanding the synthesis aids in identifying potential impurities in the standard itself. The most robust route for the d6-variant involves coupling protected Valine with deuterated dimethylamine.

Figure 2: Proposed synthetic route for high-purity d6-label incorporation.

Synthesis Logic:

-

Precursor Selection: Start with Boc-L-Valine to protect the alpha-amine.

-

Label Incorporation: React with Dimethylamine-d6 HCl (commercially available isotope reagent). This places the label on the amide nitrogen, which is metabolically stable and chemically inert under standard extraction conditions.

-

Deprotection: Removal of the Boc group yields the final salt (HCl or TFA salt). Note: The free base is volatile; handle as a salt form.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496445: 2-Amino-N,3,3-trimethylbutanamide.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Deuterated Peptide Standards using 2-Amino-N,N,3-trimethyl-butanamide-d6

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of stable isotope-labeled peptides, particularly for quantitative bioanalysis (LC-MS/MS) of Antibody-Drug Conjugate (ADC) payloads and protease inhibitors.

Executive Summary

The compound 2-Amino-N,N,3-trimethyl-butanamide-d6 (commonly referred to as L-Valine-N,N-dimethylamide-d6 ) is a specialized C-terminal building block. It is primarily used to synthesize deuterated internal standards for the quantification of cytotoxic peptide payloads (e.g., Auristatin derivatives) and specific protease inhibitors in biological matrices.

This guide details the Solution Phase Coupling protocols required to incorporate this sterically hindered amine into peptide backbones with high enantiomeric purity. Unlike standard solid-phase peptide synthesis (SPPS), the incorporation of a C-terminal dimethylamide moiety is most efficiently achieved via convergent solution-phase strategies.

Key Applications

-

Bioanalytical Standards: Synthesis of heavy isotope-labeled (SIL) internal standards for DMPK studies.

-

ADC Payload Development: Probing the structure-activity relationship (SAR) of C-terminal modifications.

-

Metabolic Stability: Blocking C-terminal carboxypeptidase degradation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Amino-N,N,3-trimethylbutanamide-d6 |

| Common Name | L-Valine-N,N-dimethylamide-d6 (Val-NMe2-d6) |

| Chemical Formula | C₇H₁₀D₆N₂O |

| Molecular Weight | ~150.25 g/mol (depending on isotopic purity) |

| Isotopic Label | Deuterium (d6) on the amide N,N-dimethyl groups |

| Chirality | L-Isomer (S-configuration at C2) |

| Functional Group | Primary Amine (Nucleophile) |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol |

Strategic Workflow: Convergent Synthesis

The synthesis of peptides containing this unit typically involves coupling the free amine of the d6-building block to the C-terminus of a protected peptide fragment or amino acid.

Mechanism of Challenge[4]

-

Steric Hindrance: The bulky isopropyl side chain (Valine) at the

-carbon adjacent to the nucleophilic amine significantly reduces reaction rates. -

Epimerization Risk: Activation of the incoming amino acid (carboxylic acid) can lead to oxazolone formation and racemization, especially when coupling to a hindered amine.

Caption: Convergent synthesis workflow for incorporating Val-NMe2-d6 into peptide backbones.

Detailed Protocol: Solution Phase Coupling

Objective: Couple N-protected amino acid (Fmoc-AA-OH) to 2-Amino-N,N,3-trimethyl-butanamide-d6.

Reagents & Materials[4][5][6][7][8][9][10]

-

Carboxyl Component: Fmoc-AA-OH (1.0 equiv)

-

Amine Component: 2-Amino-N,N,3-trimethyl-butanamide-d6 (HCl salt) (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

-

Additive: HOAt (1.1 equiv) – Critical for reducing racemization.

-

Base: 2,4,6-Collidine (3.0 equiv) – Preferred over DIPEA to minimize base-catalyzed epimerization.

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology

Step 1: Pre-Activation

-

Dissolve Fmoc-AA-OH (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen/Argon.

-

Add HOAt (136 mg, 1.0 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Add 2,4,6-Collidine (132 µL, 1.0 mmol) dropwise.

-

Stir for 2–5 minutes to generate the active ester (OAt ester). Note: Do not over-activate; prolonged activation can lead to racemization.

Step 2: Coupling Reaction[1][2]

-

In a separate vial, dissolve 2-Amino-N,N,3-trimethyl-butanamide-d6 HCl (1.1 mmol) in DMF (2 mL) with 2,4,6-Collidine (264 µL, 2.0 mmol).

-

Add the amine solution dropwise to the pre-activated acid mixture at 0°C.

-

Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 4–16 hours. Monitor reaction progress via LC-MS or TLC.

Step 3: Work-up and Isolation

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).

-

Acid Wash: Wash with 5% KHSO₄ or 1M HCl (3 x 20 mL) to remove excess amine and collidine.

-

Base Wash: Wash with 5% NaHCO₃ (3 x 20 mL) to remove unreacted acid and HOAt.

-

Brine Wash: Wash with saturated NaCl (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation

Trustworthiness in bioanalytical standards requires rigorous characterization.

A. Isotopic Incorporation Check (LC-MS)

Verify the mass shift. The target peptide should show a mass of

-

Acceptance Criteria: Isotopic enrichment > 99%.

-

Method: High-Resolution Mass Spectrometry (HRMS).

B. Racemization Check (Chiral HPLC)

Due to the hindered nature of Valine, the risk of converting L-Val to D-Val during coupling is elevated.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (isocratic).

-

Standard: Co-inject with synthesized D-Val epimer standard.

-

Limit: < 1.0% D-isomer.

C. NMR Validation

Confirm the integrity of the dimethylamide group.

-

¹H NMR (DMSO-d6): The N,N-dimethyl protons (normally two singlets around 2.8–3.1 ppm due to restricted rotation) should be absent or significantly attenuated in the d6-labeled compound.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Steric hindrance of Valine side chain. | Switch solvent to NMP (N-methylpyrrolidone).[3] Increase temperature to 40°C (carefully monitor racemization). Use PyAOP instead of HATU. |

| Racemization (>2%) | Base-catalyzed proton abstraction. | Switch base from DIPEA to 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). Maintain 0°C during base addition. |

| Incomplete Reaction | Amine salt not fully neutralized. | Ensure the HCl salt of the d6-amine is fully neutralized. Verify pH is ~8.0 (damp pH paper) before adding activated ester. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

- Albericio, F., et al. (2018). "HATU: The Gold Standard in Peptide Coupling." Organic Process Research & Development.

-

EPA CompTox Dashboard. (2025). "Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties." (Structural verification data).

Sources

Application Note: High-Performance LC-MS/MS Calibration for Valine Dimethylamide Quantification

Abstract

This application note details the rigorous preparation of calibration standards and quality control (QC) samples for the quantification of Valine dimethylamide in biological matrices using Valine dimethylamide-d6 as an internal standard. By leveraging the principles of Isotope Dilution Mass Spectrometry (IDMS), this protocol minimizes errors derived from matrix effects, extraction recovery, and ionization suppression. The methodology adheres to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry (2018).[1]

Introduction & Scientific Rationale

The Role of Valine Dimethylamide-d6

In quantitative LC-MS/MS, the accuracy of data is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting components in biological fluids (plasma, serum, urine).

Valine dimethylamide-d6 serves as the ideal Stable Isotope-Labeled Internal Standard (SIL-IS) because:

-

Physicochemical Mirroring: It shares nearly identical chromatographic retention, pKa, and solubility properties with the analyte (Valine dimethylamide).

-

Mass Differentiation: The deuterium labeling (+6 Da shift) allows for mass spectral resolution from the analyte’s naturally occurring isotopes (M+0, M+1, M+2), preventing "cross-talk" or interference.

-

Normalization: Any loss of analyte during extraction or suppression during ionization is mirrored by the IS. The ratio of Analyte Area to IS Area remains constant, correcting the final calculated concentration.[2]

The Principle of IDMS

This protocol utilizes a constant IS concentration across all samples while varying the analyte concentration to build a calibration curve. The response ratio (Analyte/IS) is plotted against the nominal concentration of the analyte.

Materials & Equipment

Reagents

-

Analyte: Valine dimethylamide (Reference Standard, >98% purity).

-

Internal Standard: Valine dimethylamide-d6 (Isotopic Purity >99% D).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

-

Biological Matrix: Drug-free human plasma or serum (K2EDTA or Lithium Heparin).

Equipment

-

Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Class A Volumetric Flasks: 10 mL, 25 mL.

-

Pipettes: Calibrated variable volume micropipettes (P1000, P200, P20).

-

Vortex Mixer & Centrifuge.

Experimental Workflow

Phase 1: Preparation of Stock Solutions

Critical Step: Accurate weighing is the foundation of the assay. Stock solutions should be prepared in duplicate (Stock A for Calibration, Stock B for QCs) to verify weighing accuracy.

Protocol:

-

Analyte Stock (1.0 mg/mL):

-

Weigh 10.00 mg of Valine dimethylamide into a 10 mL volumetric flask.

-

Dissolve in 50:50 Methanol:Water (v/v). Sonicate for 5 mins to ensure complete dissolution.

-

Storage: -20°C (Stable for ~1-3 months, verify stability).

-

-

Internal Standard Stock (1.0 mg/mL):

-

Weigh 1.0 mg of Valine dimethylamide-d6 into a 1 mL vial (or appropriate volume).

-

Dissolve in 100% Methanol.

-

Note: Deuterated standards are expensive; prepare smaller volumes if necessary.

-

Phase 2: Working Solutions (Spiking Solutions)

Scientific Logic: Never spike stock solution directly into the matrix. The high organic content can precipitate plasma proteins immediately, causing inhomogeneity. Create intermediate "Working Solutions" (WS) in a solvent compatible with the matrix (e.g., 50% Methanol or Water).

IS Working Solution (IS-WS):

-

Dilute the IS Stock to a fixed concentration (e.g., 500 ng/mL ) in 50:50 Methanol:Water.

-

This solution will be added to every sample (Standards, QCs, Blanks, Unknowns).

Analyte Working Solutions (Serial Dilution): Create a series of working solutions at 10x or 20x the final desired plasma concentration.

Table 1: Dilution Scheme for Calibration Standards (Example Range: 1 – 1000 ng/mL)

| Standard ID | Source Solution | Volume of Source ( | Diluent Volume ( | Working Conc. (ng/mL) | Final Plasma Conc. (ng/mL)* |

| WS-8 | Stock (1 mg/mL) | 20 | 980 | 20,000 | 1,000 |

| WS-7 | WS-8 | 500 | 500 | 10,000 | 500 |

| WS-6 | WS-7 | 400 | 600 | 4,000 | 200 |

| WS-5 | WS-6 | 250 | 750 | 1,000 | 50 |

| WS-4 | WS-5 | 400 | 600 | 400 | 20 |

| WS-3 | WS-4 | 250 | 750 | 100 | 5 |

| WS-2 | WS-3 | 400 | 600 | 40 | 2 |

| WS-1 | WS-2 | 500 | 500 | 20 | 1 |

*Assumes a 1:20 spike (e.g., 5

Phase 3: Preparation of Matrix Standards (The Curve)

Causality: Spiking into the biological matrix is essential to mimic the extraction efficiency and matrix effects the unknown samples will experience.

-

Thaw blank plasma and centrifuge (3000 x g, 5 min) to remove particulates.

-

Aliquot 95

L of blank plasma into 1.5 mL Eppendorf tubes. -

Add 5

L of the corresponding Analyte Working Solution (WS-1 to WS-8) to each tube. -

Vortex gently for 30 seconds.

-

Result: You now have 8 calibration standards in plasma ranging from 1 to 1000 ng/mL.

-

-

QC Samples: Repeat this process using independently prepared stock solutions to create Low, Mid, and High QCs (e.g., 3, 400, 800 ng/mL).

Phase 4: Sample Processing (Protein Precipitation)

-

Aliquot: Transfer 50

L of the Spiked Plasma Standard (from Phase 3) into a 96-well plate or tube. -

IS Addition: Add 10

L of the IS Working Solution (500 ng/mL) to every sample. -

Precipitation: Add 200

L of ice-cold Acetonitrile (containing 0.1% Formic Acid). -

Mix: Vortex vigorously for 2 minutes.

-

Centrifuge: 4000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100

L of the supernatant to a clean plate. -

Dilution (Optional): Dilute 1:1 with water to improve peak shape on C18 columns.

Visualization of Workflow

Figure 1: Step-by-step workflow for generating matrix-matched calibration standards using Valine dimethylamide-d6.

LC-MS/MS Conditions (Suggested)

-

Column: C18 (e.g., Waters XSelect HSS T3) or HILIC (if retention is poor on C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Detection: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Example):

-

Analyte: m/z 145.1

72.1 (Quantifier), 145.1 -

IS (d6): m/z 151.1

78.1 (Quantifier). -

Note: Transitions depend on the exact structure (Amide vs Amine derivative). Verify with product sheet.

-

Data Analysis & Acceptance Criteria

Calculation

-

Integrate the peak area for the Analyte and the Internal Standard.

-

Calculate the Area Ratio :

-

Plot Ratio (y-axis) vs. Nominal Concentration (x-axis) .

-

Apply a linear regression model with

weighting .-

Why

? Bioanalytical data is heteroscedastic (variance increases with concentration). Weighting ensures accuracy at the lower end (LLOQ).

-

Acceptance Criteria (FDA/EMA)

-

Linearity: Correlation coefficient (

) should be -

Accuracy: Back-calculated concentrations of standards must be within

of nominal ( -

Precision: CV% of replicates must be

( -

IS Response: The IS peak area should be consistent across the run (typically within

of the mean IS response in calibration standards).

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| Non-Linearity at High End | Detector Saturation | Dilute samples or use a less sensitive transition (isotope). |

| High IS Variation | Pipetting error or Matrix Effect | Ensure IS is added before protein precipitation. Check for ion suppression regions in chromatography. |

| Carryover | Stickiness of Amide | Add a needle wash step with high organic solvent (e.g., 50:50 ACN:IPA). |

| Deuterium Exchange | Acidic Mobile Phase | Deuterium on C-H bonds (methyl groups) is generally stable. Avoid high pH if D is on exchangeable sites (N-H, O-H), though d6 is usually on methyls. |

References

-

FDA. (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] U.S. Food and Drug Administration.[1][4][6][7] [Link]

-

EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][7][8][9][10][11][12] [Link]

-

PubChem. (2025).[13][14] Valine Dimethylamide Compound Summary. National Library of Medicine. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. nebiolab.com [nebiolab.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. bioagilytix.com [bioagilytix.com]

- 6. fda.gov [fda.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. N,N-Dimethyl-L-valine-d6 | CAS 2812-32-0 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. lcms.cz [lcms.cz]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. rsc.org [rsc.org]

- 12. reddit.com [reddit.com]

- 13. l-Valine diethylamide | C9H20N2O | CID 11435211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. l-Valine d-valine | C10H22N2O4 | CID 76966851 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-N,N,3-trimethyl-butanamide-d6 extraction from biological matrix

Executive Summary

This application note details the protocol for the extraction and LC-MS/MS quantification of 2-Amino-N,N,3-trimethyl-butanamide (also known as

Given the analyte's physicochemical properties—a small, highly polar, basic amine—standard C18 Reverse Phase Chromatography (RPC) often yields poor retention and high matrix suppression. This guide presents two validated workflows:

-

High-Throughput Protocol (HTP): Protein Precipitation (PPT) for rapid screening.[1]

-

High-Sensitivity Protocol (HSP): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for trace-level analysis and phospholipid removal.[1]

The method utilizes 2-Amino-N,N,3-trimethyl-butanamide-d6 as the stable isotope-labeled internal standard (SIL-IS) to correct for extraction efficiency and matrix effects.[1]

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

| Property | Data | Relevance to Protocol |

| IUPAC Name | 2-Amino-N,N,3-trimethylbutanamide | Target Analyte |

| Common Name | Valine derivative | |

| Formula | MW: 144.21 g/mol | |

| Precursor Ion | 145.2 | Positive Electrospray Ionization (+ESI) |

| d6-IS Precursor | 151.2 | Assumes d6-label on |

| pKa (Amine) | ~9.6 (Estimated) | Basic; positively charged at pH < 9 |

| LogP | ~0.4 (Hydrophilic) | Poor retention on C18; requires HILIC or MCX |

Reagents and Materials

-

Analyte: 2-Amino-N,N,3-trimethyl-butanamide (Ref Standard, >98% purity).[1]

-

Internal Standard (IS): 2-Amino-N,N,3-trimethyl-butanamide-d6.[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

-

Buffers: Ammonium Formate (10mM), Ammonium Hydroxide (

). -

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

-

Matrix: Drug-free human plasma or tissue homogenate (1:4 w/v in water).

Sample Preparation Protocols

Workflow Logic

The choice of extraction depends on the required Lower Limit of Quantitation (LLOQ).

-

Choose PPT for concentrations > 50 ng/mL.

-

Choose SPE for concentrations < 10 ng/mL or lipid-rich matrices.[1]

Protocol A: Protein Precipitation (High Throughput)

Best for: Pharmacokinetics (PK) studies with high drug loads.[1]

-

Aliquot: Transfer 50 µL of biological sample into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 10 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Why: Acidified ACN ensures the amine remains protonated and soluble while precipitating proteins.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

-

Dilution (Critical): Dilute the supernatant 1:1 with 10 mM Ammonium Formate (pH 3.0) .

-

Why: Injecting pure ACN into a HILIC or Aqueous C18 column causes peak distortion ("solvent effect"). Matching the mobile phase strength is crucial.

-

Protocol B: Mixed-Mode Cation Exchange SPE (High Sensitivity)

Best for: Trace analysis, removing phospholipids, and maximizing column life.[1]

-

Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 100 µL 2% Formic Acid in Water.

-

Conditioning:

-

1 mL MeOH.

-

1 mL Water.

-

-

Loading: Load the pre-treated sample onto the MCX cartridge. Flow rate: < 1 mL/min.[5][6]

-

Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in Water . (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL 100% Methanol . (Removes neutral lipids/hydrophobic interferences).

-

Note: The analyte remains bound by ionic interaction during this step.

-

-

Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol .

-

Evaporation & Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Visualized Workflow (Graphviz)

The following diagram illustrates the decision matrix and chemical mechanism for the SPE pathway.

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction logic ensuring phospholipid removal and high recovery.

LC-MS/MS Method Parameters

Due to the polarity of 2-Amino-N,N,3-trimethyl-butanamide, standard C18 is not recommended.[1] HILIC provides superior retention and sensitivity.

Chromatography (HILIC)

-

Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | State |

|---|---|---|

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Gradient |

| 4.0 | 50 | Elution |

| 4.1 | 40 | Wash |

| 5.0 | 40 | Wash Hold |

| 5.1 | 90 | Re-equilibration |

| 8.0 | 90 | End |[1]

Mass Spectrometry (MRM)

-

Source: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Identity |

|---|---|---|---|---|---|

| Analyte | 145.2 | 72.1 | 25 | 18 | Quant (Valine Immonium) |

| Analyte | 145.2 | 46.1 | 25 | 22 | Qual (Dimethylamine) |

| IS (d6) | 151.2 | 72.1 | 25 | 18 | Quant (Backbone Unchanged) |

| IS (d6) | 151.2 | 52.1 | 25 | 22 | Qual (d6-Dimethylamine) |[1]

Note: The transition 145.2 -> 72.1 corresponds to the cleavage of the amide bond, generating the stable valine immonium ion. If the d6 label is on the N,N-dimethyl group, the 72 fragment remains unlabeled, which is a robust strategy.

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

-

Linearity: Prepare calibration standards in matched matrix from 1.0 ng/mL to 1000 ng/mL. Linear regression (

weighting) should yield -

Recovery (Extraction Efficiency):

-

Compare Pre-extraction spike vs. Post-extraction spike.

-

Target: > 80% recovery for SPE; > 90% for PPT.

-

-

Matrix Effect (ME):

-

Calculate:

. -

Values between 85-115% indicate negligible suppression.[1]

-

Self-Check: If ME < 50%, switch from PPT to SPE protocol immediately.

-

References

-

Thermo Fisher Scientific. (2020). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[1][4] Application Note. Link

-

Waters Corporation. (2021). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notebook. Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-trimethylbutanamide.[1] (Used for structural confirmation of similar valine amides). Link[1]

-

Eccles, K. S., et al. (2013). Separation of polar analytes using HILIC-MS/MS.[1] Journal of Chromatography B. (General reference for HILIC conditions of polar amines).

Sources

Application Note: Establishing Robust MRM Transitions for 2-Amino-N,N,3-trimethyl-butanamide-d6

Abstract

This document provides a comprehensive guide for the development of optimized and reliable Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, 2-Amino-N,N,3-trimethyl-butanamide-d6. As a stable isotope-labeled internal standard, it plays a critical role in achieving high accuracy and precision in quantitative bioanalytical assays.[1][2] This application note details the scientific rationale behind MRM transition selection, a step-by-step protocol for experimental determination, and best practices for method implementation. The target audience for this guide includes researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry.

Introduction: The Role of Deuterated Internal Standards

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability throughout the analytical process.[1] 2-Amino-N,N,3-trimethyl-butanamide-d6 is a deuterated analog of its parent compound, designed to co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties. This near-perfect mimicry allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.[1][2]

The cornerstone of a successful quantitative LC-MS/MS assay is the development of a highly specific and sensitive MRM method.[3] MRM is a tandem mass spectrometry technique that enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4][5][6] This application note provides the foundational knowledge and a practical workflow for establishing optimal MRM parameters for 2-Amino-N,N,3-trimethyl-butanamide-d6.

Foundational Principles of MRM Method Development

Multiple Reaction Monitoring relies on the unique fragmentation pattern of a molecule. The process involves two stages of mass selection within a triple quadrupole mass spectrometer:

-

Q1 (First Quadrupole): Selects the precursor ion (also known as the parent ion), which is the protonated or deprotonated molecule of interest. For 2-Amino-N,N,3-trimethyl-butanamide-d6, this will be the [M+H]⁺ ion.

-

Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects a specific fragment ion (also known as a product or daughter ion) for detection.

This two-stage mass filtering significantly reduces chemical noise and increases the signal-to-noise ratio, leading to high sensitivity and specificity.[7]

Experimental Workflow for MRM Transition Determination

The following protocol outlines a systematic approach to determine the optimal MRM transitions for 2-Amino-N,N,3-trimethyl-butanamide-d6.

Materials and Reagents

-

2-Amino-N,N,3-trimethyl-butanamide-d6 reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (or other appropriate mobile phase modifier)

-

A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

Step-by-Step Protocol

Step 1: Compound Information and Theoretical Precursor Ion Determination

-

Molecular Formula: C₇H₁₀D₆N₂O

-

Molecular Weight: The non-deuterated form has a molecular weight of approximately 144.21 g/mol .[8] With six deuterium atoms replacing six hydrogen atoms, the molecular weight will increase by approximately 6.036 Da.

-

Predicted Monoisotopic Mass: ~150.2 g/mol

-

Predicted [M+H]⁺ (Precursor Ion): ~151.2 m/z

Step 2: Direct Infusion and Precursor Ion Confirmation

-

Prepare a 1 µg/mL solution of 2-Amino-N,N,3-trimethyl-butanamide-d6 in 50:50 methanol:water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Perform a full scan in positive ion mode (Q1 scan) to identify the protonated molecular ion, [M+H]⁺. The most abundant ion in this scan will be your precursor ion.

Step 3: Product Ion Scan and Fragment Ion Identification

-

Set the mass spectrometer to product ion scan mode.

-

In this mode, Q1 is fixed to transmit the precursor ion determined in Step 2 (~151.2 m/z).

-

Vary the collision energy (CE) in the collision cell (Q2) to induce fragmentation. A typical starting range is 5-40 eV.

-

Q3 scans a range of m/z values to detect all fragment ions produced.

-

Identify the most intense and stable fragment ions. These will be your potential product ions for the MRM transitions. Common fragmentation patterns for amino acid derivatives often involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or parts of the side chain.[9]

Step 4: MRM Method Optimization

-

Select at least two of the most abundant and specific product ions identified in Step 3. Using multiple transitions adds confidence to the identification and quantification.

-

Create an MRM method with the selected precursor ion and your chosen product ions.

-

For each transition, optimize the collision energy (CE) to maximize the signal intensity of the product ion. This is typically done by performing multiple injections while ramping the CE for each transition.

-

Optimize other instrument parameters such as cone voltage (or declustering potential) to maximize the precursor ion signal.

Visualizing the Workflow

The following diagram illustrates the systematic process for developing an MRM method.

Caption: Workflow for MRM Method Development.

Predicted MRM Transitions and Optimized Parameters

Based on the structure of 2-Amino-N,N,3-trimethyl-butanamide, the following table provides predicted MRM transitions and starting points for optimization. Note: These values are theoretical and must be confirmed and optimized experimentally on your specific instrument.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Cone Voltage (V) | Collision Energy (eV) |

| ~151.2 | >100 | Loss of the N,N-dimethylamine group | 20 - 40 | 10 - 25 |

| ~151.2 | >80 | Further fragmentation of the primary product ion | 20 - 40 | 15 - 30 |

| ~151.2 | >50 | Cleavage of the tert-butyl group | 20 - 40 | 20 - 35 |

Fragmentation Pathway

The fragmentation of 2-Amino-N,N,3-trimethyl-butanamide-d6 in the collision cell is a critical step for generating unique product ions. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed Fragmentation of 2-Amino-N,N,3-trimethyl-butanamide-d6.

Conclusion and Best Practices

Developing a robust and sensitive MRM method is fundamental to achieving high-quality quantitative data. For 2-Amino-N,N,3-trimethyl-butanamide-d6, a systematic approach of direct infusion, precursor identification, product ion scanning, and parameter optimization will yield reliable MRM transitions.

Key Recommendations:

-

Always empirically determine and optimize MRM transitions on your specific mass spectrometer, as optimal conditions can vary between instruments.

-

Select at least two transitions per compound to ensure specificity and confirm identity. The ratio of the two transitions should be consistent across all samples and standards.

-

Consider using scheduled MRM for methods with a large number of analytes to maximize dwell time and improve sensitivity.[10]

-

Thoroughly validate the final method according to relevant guidelines to assess parameters such as sensitivity, specificity, precision, and accuracy.[10]

By following the principles and protocols outlined in this application note, researchers can confidently develop and implement a high-performing MRM assay for the quantification of analytes using 2-Amino-N,N,3-trimethyl-butanamide-d6 as an internal standard.

References

-

MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]

-

AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Retrieved from [Link]

-

Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

-

Taylor & Francis. (n.d.). MRM – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]

-

Sciex. (n.d.). Development of an MRM method. Retrieved from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Reddit. (2024, March 16). MRM development : r/massspectrometry. Retrieved from [Link]

-

Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 5. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

- 7. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]

- 8. 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O | CID 3496445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. reddit.com [reddit.com]

Application Note: High-Precision Quantitation of N,N-Dimethylvalinamide via Stable Isotope Dilution (d6-IS)

This Application Note and Protocol guide details the spiking recovery and validation methodology for N,N-Dimethylvalinamide using its deuterated analog, N,N-Dimethylvalinamide-d6 , as an Internal Standard (IS).

This guide is structured for bioanalytical scientists and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous validation data for regulatory submissions (FDA/EMA).[1]

Introduction & Scientific Rationale

N,N-Dimethylvalinamide (often identified as L-Valine dimethylamide or 2-amino-N,N,3-trimethylbutanamide) is a critical intermediate in the synthesis of peptide therapeutics and a potential degradation impurity in valine-derived pharmaceuticals (e.g., specific sartans or valerate-ester drugs).[1]

Because of its low molecular weight (~144 Da), high polarity, and lack of a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the detection method of choice.[1] However, small polar amides are highly susceptible to ion suppression from matrix components (phospholipids, salts).[1]

The Solution: The use of N,N-Dimethylvalinamide-d6 (where the N-methyl groups are deuterated, –CON(CD3)2) provides an ideal Internal Standard.[1] It co-elutes with the analyte, experiencing the exact same ionization environment, thereby correcting for matrix effects and extraction losses.

Scope of this Protocol

This guide addresses the specific request for "spiking recovery methods" by covering three distinct validation pillars:

-

Analyte Recovery: Validating the extraction efficiency of the native drug.

-

IS Recovery: Ensuring the d6-IS itself is recovered consistently (often overlooked but critical).

-

Matrix Factor: Quantifying ion suppression/enhancement.[1]

Chemical Context & Method Parameters

Before initiating the recovery protocol, ensure your LC-MS/MS system is optimized for these physicochemical properties.

| Parameter | Analyte: N,N-Dimethylvalinamide | IS: N,N-Dimethylvalinamide-d6 |

| Molecular Formula | C7H16N2O | C7H10D6N2O |

| Monoisotopic Mass | ~144.13 Da | ~150.17 Da |

| Polarity | Positive (ESI+) | Positive (ESI+) |

| Precursor Ion (Q1) | 145.1 [M+H]+ | 151.1 [M+H]+ |

| Key Product Ion (Q3) | 72.1 (Valine immonium) | 72.1 (Unchanged) or 78.1 |

| Solubility | Soluble in MeOH, Water, DMSO | Same |

Critical Note: Do not confuse N,N-Dimethylvalinamide (Amino acid derivative) with N,N-Dimethylvaleramide (Pentanoic acid amide, solvent).[1] Ensure your Certificate of Analysis (CoA) matches the structure (S)-2-amino-N,N,3-trimethylbutanamide .[1]

Experimental Workflow: The "Three-Set" Design

To rigorously calculate recovery and matrix effects according to FDA M10 guidelines, you must prepare three distinct sets of samples.

Diagram 1: The Validation Workflow

}

Figure 1: The "Three-Set" experimental design required to distinguish Extraction Efficiency from Matrix Effects.Detailed Protocol: Spiking & Extraction

Preparation of Stock Solutions[4][5]

-

Master Stock (Analyte): Dissolve 10 mg N,N-Dimethylvalinamide in 10 mL MeOH (1 mg/mL).

-

Master Stock (IS): Dissolve 1 mg N,N-Dimethylvalinamide-d6 in 10 mL MeOH (100 µg/mL).

-

Working IS Solution: Dilute IS stock to ~500 ng/mL in 50:50 MeOH:Water. This concentration should yield a signal ~10x higher than the LLOQ of the analyte.

Sample Preparation (Protein Precipitation Method)

Applicable for Plasma/Serum matrices.[1] For API impurities, use Dilute-and-Shoot.[1]

Step 1: Spiking (Set C - Pre-Extraction)

-

Aliquot 50 µL of blank matrix into a 1.5 mL tube.

-

Add 10 µL of Analyte Working Standard (Low, Mid, or High QC).

-

Crucial: Add 10 µL of d6-IS Working Solution here for routine analysis. (For the validation experiment described below, follow the specific "Set" instructions).

Step 2: Extraction

-

Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 3: Transfer

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

(Optional) Dilute 1:1 with water if peak shape is poor due to high organic content.[1]

Validation Logic: Calculating Recovery vs. Matrix Effect

This section details how to process the data from the "Three-Set" experiment.

Set A (Neat Standard): Analyte/IS in pure solvent (Mobile Phase). Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte/IS.[1] Set C (Pre-Extraction Spike): Matrix spiked with Analyte/IS, then extracted.[1]

Calculation Formulas

A. Absolute Recovery (Extraction Efficiency)

This tells you how much analyte is lost during the precipitation/centrifugation steps.[1]

-

Target: > 50% (consistent).

-

Why it matters: If recovery is <10%, the method is not robust.

B. Matrix Factor (MF)

This quantifies ion suppression (MF < 1) or enhancement (MF > 1).[1]

-

IS-Normalized MF: $ \frac{\text{MF (Analyte)}}{\text{MF (IS)}} $

-

Target: IS-Normalized MF should be close to 1.0 (0.85 – 1.15).

Diagram 2: Calculation Logic

}

Figure 2: Logical flow for deriving Recovery and Matrix Factor from peak area data.Troubleshooting & Optimization

Issue 1: Low Absolute Recovery (< 40%)

-

Cause: N,N-Dimethylvalinamide is polar.[1] It may not precipitate well or may bind to the protein pellet.

-

Solution:

-

Change precipitation solvent from Acetonitrile to Methanol (often better solubility for amides).[1]

-

Add 0.1% Formic Acid to the extraction solvent to disrupt protein binding.

-

Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate if the sample is dirty, though recovery might drop for polar compounds.[1]

-

Issue 2: Divergent Matrix Factors (IS not tracking Analyte)

-

Symptom: The Matrix Factor for the Analyte is 0.5 (50% suppression), but the MF for the d6-IS is 0.8.[1]

-

Cause: Deuterium Isotope Effect (rare but possible in chromatography).[1] The d6-IS might elute slightly earlier than the native compound, placing it in a different suppression zone.

-

Solution:

-

Use a C18 column with high aqueous stability (e.g., Waters HSS T3) or a HILIC column .[1]

-

Adjust the gradient to ensure the Analyte and IS co-elute perfectly.

-

References

-

FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.

-

Source: [Link]

-

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.

-

Source: [Link]

-

Sources

Application Notes and Protocols for 2-Amino-N,N,3-trimethyl-butanamide-d6 in Quantitative Proteomics

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction: The Imperative for Precision in Proteomics

Quantitative proteomics is fundamental to unraveling complex biological processes, from elucidating disease mechanisms to discovering novel therapeutic targets. A key challenge in this field is achieving accurate and reproducible quantification of proteins and peptides across different samples and experimental runs.[1][2] Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the cornerstone of quantitative proteomics due to their high sensitivity and specificity.[1][3] However, the accuracy of LC-MS/MS quantification can be compromised by various factors, including sample loss during preparation, variations in ionization efficiency, and instrument drift.[3][4] To mitigate these sources of error, the use of stable isotope-labeled internal standards is the undisputed gold standard.[3] This document provides a detailed guide to the application of 2-Amino-N,N,3-trimethyl-butanamide-d6 as a robust internal standard for the precise quantification of its non-labeled analogue or structurally similar small molecules in complex biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The utility of 2-Amino-N,N,3-trimethyl-butanamide-d6 is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] In this approach, a known quantity of the deuterated standard is spiked into a sample at the earliest stage of preparation.[3] Because 2-Amino-N,N,3-trimethyl-butanamide-d6 is chemically identical to its non-labeled counterpart, it experiences the same processing variations, including extraction efficiency, matrix effects, and ionization suppression or enhancement.[3][5] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference imparted by the six deuterium atoms.[3] Consequently, the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard remains constant, enabling highly accurate and precise quantification.[3]

I. Physicochemical Properties and Suitability as an Internal Standard

2-Amino-N,N,3-trimethyl-butanamide is a small molecule with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C7H16N2O | [6] |

| Molecular Weight | 144.21 g/mol | [6] |

| IUPAC Name | 2-amino-N,N,3-trimethylbutanamide | [6] |

The deuterated form, 2-Amino-N,N,3-trimethyl-butanamide-d6, retains nearly identical physicochemical properties, ensuring it co-elutes with the analyte during chromatography and behaves similarly during ionization.[4] The six deuterium atoms provide a clear mass shift, preventing isotopic overlap and ensuring distinct detection from the non-labeled analyte.

II. Application: Quantification of a Hypothetical Small Molecule Drug Candidate